1H-1,2,3-triazol-1-amine
Overview
Description
1H-1,2,3-Triazol-1-amine is a nitrogen-containing heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are characterized by a five-membered ring structure containing three nitrogen atoms and two carbon atoms. This compound is known for its high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability. These properties make it a valuable scaffold in various fields, including pharmaceuticals, organic synthesis, and materials science .
Mechanism of Action
Target of Action
1H-1,2,3-Triazol-1-amine is a nitrogen-containing heterocyclic compound that has been widely explored in the pharmaceutical industry . It has been found to interact with various targets, including the Endothelial Growth Factor Receptor (EGFR) . EGFR is a cell surface protein that binds to epidermal growth factor, leading to cell growth and division. In addition, this compound has been found to inhibit both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) activities , enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter in the brain.
Mode of Action
The this compound interacts with the amino acids present in the active site of EGFR receptors through various interactions like electrostatic interaction, Pi- anion interaction, H-bonding, and Van der Waals interaction . This interaction can lead to changes in the receptor’s activity, potentially influencing cell signaling pathways. As an inhibitor of AChE and BuChE, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter .
Biochemical Pathways
Its interaction with egfr could potentially influence pathways related to cell growth and division . Its inhibition of AChE and BuChE could affect cholinergic signaling in the brain .
Pharmacokinetics
1,2,3-triazoles are generally known for their chemical stability, being generally inactive to basic or acidic hydrolysis and reducing and oxidizing reactions even at higher temperatures . This suggests that this compound could have good bioavailability and metabolic stability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets. Its interaction with EGFR could potentially influence cell growth and division . Its inhibition of AChE and BuChE could lead to increased levels of acetylcholine in the brain, potentially affecting neurological function .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the pH of the environment could potentially affect the compound’s stability and interaction with its targets . .
Biochemical Analysis
Biochemical Properties
It is known that 1,2,3-triazoles interact with a variety of enzymes and receptors, showing versatile biological activities
Cellular Effects
Given the broad applications of 1,2,3-triazoles in biological systems, it is plausible that 1H-1,2,3-triazol-1-amine could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It has been reported that 1,2,3-triazole derivatives show inhibition to certain enzymes . This suggests that this compound might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
The synthesis of 1H-1,2,3-triazol-1-amine can be achieved through several methods:
Huisgen 1,3-Dipolar Cycloaddition: This method involves the reaction of azides with alkynes to form 1,2,3-triazoles.
Metal-Free Synthesis: This approach uses strain-promoted azide-alkyne cycloaddition (SPAAC) without the need for metal catalysts.
One-Pot Reactions: These reactions involve the simultaneous formation of multiple bonds in a single reaction vessel.
Industrial production methods often utilize the copper-catalyzed azide-alkyne cycloaddition due to its efficiency and scalability .
Chemical Reactions Analysis
1H-1,2,3-Triazol-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The nitrogen atoms in the triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The triazole ring is generally resistant to oxidation and reduction under mild conditions.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions with various dipolarophiles, leading to the formation of complex heterocyclic structures.
Major products formed from these reactions include substituted triazoles, which can be further functionalized for various applications .
Scientific Research Applications
1H-1,2,3-Triazol-1-amine has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-1,2,3-Triazol-1-amine can be compared with other triazole derivatives, such as 1,2,4-triazole and 1,2,3-triazole. While all these compounds share a similar core structure, their chemical properties and biological activities can differ significantly:
1,2,4-Triazole: This isomer has a different arrangement of nitrogen atoms in the ring, leading to distinct chemical reactivity and biological activity.
1,2,3-Triazole: This compound is similar to this compound but lacks the amino group, which can affect its reactivity and applications.
The unique properties of this compound, such as its high stability and ability to form diverse non-covalent interactions, make it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
triazol-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N4/c3-6-2-1-4-5-6/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPSUGQWRVNRJEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40396939 | |
Record name | 1H-1,2,3-triazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
584-14-5 | |
Record name | 1H-1,2,3-Triazol-1-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=584-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-1,2,3-triazol-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40396939 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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